Differential Inhibitory Potency Against α-Glucosidase: 4-Chlorobenzyl vs. Key Analogs
In a comparative α-glucosidase inhibition assay, the 4-chlorobenzyl derivative (compound 6g) exhibited an IC50 of 96.6 ± 0.1 µM. This represents a 2-fold reduction in potency compared to the 3-chlorobenzyl analog (6f, IC50 = 48.2 ± 0.4 µM) but is 3.4-fold more potent than the 4-bromobenzyl derivative (6j, IC50 = 28.0 ± 0.6 µM) [1]. It also shows 6.9-fold greater potency than the unsubstituted benzyl analog (6a, IC50 = 153.7 ± 0.9 µM), highlighting the impact of the chloro substituent [1].
| Evidence Dimension | α-Glucosidase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 96.6 ± 0.1 µM |
| Comparator Or Baseline | 3-Chlorobenzyl analog: 48.2 ± 0.4 µM; 4-Bromobenzyl analog: 28.0 ± 0.6 µM; Benzyl analog: 153.7 ± 0.9 µM |
| Quantified Difference | 2.0-fold less potent vs. 3-chloro; 3.4-fold more potent vs. 4-bromo; 1.6-fold more potent vs. unsubstituted benzyl |
| Conditions | In vitro α-glucosidase inhibition assay, measured as IC50 ± SD (µM) from triplicate experiments. |
Why This Matters
This data is critical for medicinal chemists optimizing α-glucosidase inhibitors for antidiabetic drug discovery, as it quantifies the precise impact of the 4-chloro substitution pattern on biological activity and allows for informed selection among closely related building blocks.
- [1] PMC10020548 Table 1. Compounds | X | IC50 ± SD (µM). 6a: Benzyl, 153.7 ± 0.9 µM; 6f: 3-Chlorobenzyl, 48.2 ± 0.4 µM; 6g: 4-Chlorobenzyl, 96.6 ± 0.1 µM; 6j: 4-Bromobenzyl, 28.0 ± 0.6 µM. Available from: https://pmc.ncbi.nlm.nih.gov/articles/PMC10020548/table/Tab1/. Accessed April 18, 2026. View Source
